molecular formula C4H4F4 B1313773 2,4,4,4-Tetrafluorobut-1-ene CAS No. 721946-02-7

2,4,4,4-Tetrafluorobut-1-ene

Cat. No.: B1313773
CAS No.: 721946-02-7
M. Wt: 128.07 g/mol
InChI Key: DKSYJUPLFVFPRY-UHFFFAOYSA-N
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Description

2,4,4,4-Tetrafluorobut-1-ene is a chemical compound with the molecular formula C4H4F4 . It is used in various applications, including as a heat transfer fluid .


Synthesis Analysis

The synthesis of this compound involves the transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene . A practical method for the synthesis of CF2CF2-containing organic molecules involves the use of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation C=C(CC(F)(F)F)F . The molecular weight of this compound is 128.07 .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and include transformations that lead to the production of biologically active fluorinated sugars and functional materials, such as liquid crystals and light-emitting molecules .

Scientific Research Applications

Organometallic Chemistry and Cross-Coupling Reactions

Kajimoto, Yamada, and Konno (2021) demonstrated the synthesis of (3‑bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide from 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene. This organozinc reagent can participate in cross-coupling reactions to yield CF2CF2-containing organic molecules. The Suzuki-Miyaura cross-coupling reactions at the C(sp2)–Br site also proceed efficiently with these products (Kajimoto, Yamada, & Konno, 2021).

Electrolyte Additives in Lithium-Ion Batteries

Kubota et al. (2012) investigated 1,1-difluoro-1-alkenes, such as 1,1-difluoro-4-phenylbut-1-ene, as electrolyte additives for lithium-ion batteries. These additives form solid electrolyte interphases (SEIs) on both cathodes and anodes, improving cycle performance at high-charge-voltage (Kubota et al., 2012).

Fluorinated Liquid Crystals

Yamada et al. (2017) developed fluorinated liquid crystals bearing a CF2CF2 fragment, derived from 4-bromo-3,3,4,4-tetrafluorobut-1-ene. These molecules exhibit negative dielectric anisotropy and high viscosity, making them suitable for flat LCD device applications (Yamada et al., 2017).

Thermodynamic Properties and Equilibria

Fedele et al. (2013) conducted studies on 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf), focusing on vapor pressure measurements and thermodynamic properties. Their findings are crucial for the application of this compound in refrigeration systems (Fedele et al., 2013).

Photoreactions and Environmental Impact

Sapkota and Marshall (2022) studied the photochemical reactions of heptafluorobut-1-ene (a related compound) with chlorine atoms. They also assessed the global warming potentials of the reaction products, contributing to the understanding of the environmental impact of these fluorinated compounds (Sapkota & Marshall, 2022).

Safety and Hazards

The safety data sheet for a similar compound, (Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing fumes, mist, spray, vapors, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for the use of 2,4,4,4-Tetrafluorobut-1-ene are promising. It has been suggested that this compound could be used in the development of new heat-transfer fluids . Additionally, it has potential applications in the synthesis of biologically active fluorinated sugars and functional materials .

Properties

IUPAC Name

2,4,4,4-tetrafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSYJUPLFVFPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475165
Record name 2,4,4,4-tetrafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721946-02-7
Record name 2,4,4,4-tetrafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2,4,4,4-Tetrafluorobut-1-ene according to the presented research?

A1: The research suggests that this compound, particularly in combination with other fluorinated compounds like 1-methoxyheptafluoropropane [] or cis-1,1,1,4,4,4-hexafluorobut-2-ene [], shows promise as a component in heat transfer fluids.

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